molecular formula C10H17O4P B4625268 3-(Diethoxyphosphorylmethyl)-2-methylfuran CAS No. 153649-83-3

3-(Diethoxyphosphorylmethyl)-2-methylfuran

Cat. No.: B4625268
CAS No.: 153649-83-3
M. Wt: 232.21 g/mol
InChI Key: GIHMKICZRKICAL-UHFFFAOYSA-N
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Description

3-(Diethoxyphosphorylmethyl)-2-methylfuran is an organophosphorus compound featuring a furan ring substituted with a methyl group at position 2 and a diethoxyphosphorylmethyl group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The compound is typically synthesized via nucleophilic substitution or phosphorylation reactions involving furan precursors. Key characterization data include its distinctive $^{31}$P NMR chemical shift ($\deltaP \approx 25.5$ ppm in CDCl$3$), indicative of the phosphoryl group’s electronic environment . Its high synthetic yield (81% in some cases) suggests favorable reaction kinetics and stability under specific conditions .

Properties

IUPAC Name

3-(diethoxyphosphorylmethyl)-2-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17O4P/c1-4-13-15(11,14-5-2)8-10-6-7-12-9(10)3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHMKICZRKICAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(OC=C1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365710
Record name Phosphonic acid, [(2-methyl-3-furanyl)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153649-83-3
Record name Phosphonic acid, [(2-methyl-3-furanyl)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxyphosphorylmethyl)-2-methylfuran typically involves the reaction of furancarboxylic acids with diethoxyphosphorylmethylating agents. One common method involves the reaction of furancarboxylic acids with thionyl chloride in the presence of dimethylformamide (DMF) to form the corresponding acid chlorides. These acid chlorides are then reduced with sodium borohydride in a DMF-dioxane medium to yield hydroxymethyl compounds. The hydroxymethyl compounds are subsequently oxidized to aldehydes using a chromium trioxide-pyridine complex in methylene chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxyphosphorylmethyl)-2-methylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aldehydes and other oxidation products.

    Reduction: Reduction reactions can yield hydroxymethyl derivatives.

    Substitution: The furan ring can undergo substitution reactions, particularly at the positions adjacent to the diethoxyphosphorylmethyl group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide-pyridine complex in methylene chloride.

    Reduction: Sodium borohydride in DMF-dioxane medium.

    Substitution: Various nucleophilic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and other oxidized derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

3-(Diethoxyphosphorylmethyl)-2-methylfuran has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Diethoxyphosphorylmethyl)-2-methylfuran involves its interaction with various molecular targets and pathways. The diethoxyphosphorylmethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The furan ring provides a platform for further functionalization, allowing the compound to interact with different biological targets.

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(diethoxyphosphorylmethyl)-2-methylfuran becomes evident when compared to related furan and organophosphorus derivatives. Below is a detailed analysis:

Structural Analogs in the Furan Series
Compound Name Substituents (Position) Key Properties/Data Applications/Reactivity References
This compound - 2-CH$3$
- 3-P(O)(OEt)$
2$
- $^{31}$P NMR: $\deltaP = 25.5$ ppm
- Synthesis yield: 81% (CDCl$
3$)
Intermediate in organophosphorus synthesis; potential agrochemical applications
3-(Diethoxyphosphorylmethyl)-5-methyl-2-furoate - 2-COOR
- 3-P(O)(OEt)$2$
- 5-CH$
3$
- Halomethylation at position 4 under elevated temperatures Precursor for bioactive molecules; regioselective functionalization
2-Methylfuran - 2-CH$_3$ - Pyrolysis studied via quantum chemistry
- Metabolized by cytochrome P450 2E1
Biofuel candidate; metabolized to reactive intermediates (e.g., 4-oxo-2-pentenal)
2-(3-Methylfuran-2-yl)acetic acid - 2-CH$3$
- 3-CH$
2$COOH
- Metabolic activation via cytochrome P450
- Neuroprotective effects reported
Pharmaceutical research; interactions with cellular biomolecules

Key Observations :

  • Substituent Position : The placement of the phosphoryl group at position 3 (vs. carboxylate at position 2 in 2-furoates) alters electronic density, affecting reactivity in nucleophilic substitutions .
  • Synthetic Efficiency: The target compound’s high yield (81%) contrasts with lower yields (29–50%) for analogs like ethyl 2-acetyl-4-oxobutanoate derivatives, likely due to steric hindrance or competing pathways in the latter .
Organophosphorus Derivatives
Compound Name Core Structure Key Distinctions Applications References
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate - Furan + dithiane + phosphonate - Combines sulfur-rich dithiane with phosphonate Medicinal chemistry; enzyme inhibition studies
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate - 3-COOMe
- 5-(3-oxobutyl)
- Keto group enhances electrophilicity Drug synthesis; antioxidant activity
3-Allyl-2,4-dimethylfuran - 2,4-CH$_3$
- 3-allyl
- Allyl group enables cycloaddition reactions Polymer chemistry; flavor/fragrance industry

Key Observations :

  • Functional Group Synergy : The diethoxyphosphoryl group in the target compound provides a balance of electron-withdrawing and steric effects, unlike sulfur-containing analogs (e.g., dithiane derivatives), which exhibit distinct redox properties .
  • Reactivity : Phosphoryl groups enable phosphorylation reactions critical in agrochemicals, whereas carboxylate or allyl substituents (e.g., in methyl furan-3-carboxylate) favor condensation or polymerization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Diethoxyphosphorylmethyl)-2-methylfuran
Reactant of Route 2
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